molecular formula C19H22N6O B12237774 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile

3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile

Cat. No.: B12237774
M. Wt: 350.4 g/mol
InChI Key: VGGNZSGFNBRXTC-UHFFFAOYSA-N
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Description

    Reactants: 5,6-Dimethylpyrimidin-4-ol is reacted with the core structure.

    Conditions: The reaction is performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.

    Product: Formation of the 5,6-dimethylpyrimidin-4-yl ether linkage.

  • Step 3: Final Assembly

      Reactants: The intermediate product is reacted with formaldehyde and hydrogen cyanide.

      Conditions: The reaction is carried out under controlled temperature and pressure conditions.

      Product: Formation of the final compound, 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile.

  • Industrial Production Methods

    Industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions

    • Step 1: Synthesis of the Core Structure

        Reactants: Starting materials include cyclopentanone and pyrazine-2-carbonitrile.

        Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

        Product: Formation of the octahydrocyclopenta[c]pyrrol core.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl and pyrazine rings.

      Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ether linkage.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or chromium trioxide.

      Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Major Products

      Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

      Reduction: Formation of amine derivatives.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe.

      Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

      Industry: Utilized in the development of novel materials and catalysts.

    Mechanism of Action

    The compound exerts its effects through interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carboxamide
    • 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carboxylic acid

    Uniqueness

    The unique combination of the pyrimidinyl, pyrazine, and octahydrocyclopenta[c]pyrrol moieties in 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile distinguishes it from similar compounds. This unique structure contributes to its distinct chemical and biological properties.

    Properties

    Molecular Formula

    C19H22N6O

    Molecular Weight

    350.4 g/mol

    IUPAC Name

    3-[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile

    InChI

    InChI=1S/C19H22N6O/c1-13-14(2)23-12-24-18(13)26-11-19-5-3-4-15(19)9-25(10-19)17-16(8-20)21-6-7-22-17/h6-7,12,15H,3-5,9-11H2,1-2H3

    InChI Key

    VGGNZSGFNBRXTC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N=CN=C1OCC23CCCC2CN(C3)C4=NC=CN=C4C#N)C

    Origin of Product

    United States

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